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Compound of Interest

Compound Name:
8-Amino-1,7-naphthyridine-5-

carboxylic acid

Cat. No.: B7950191

Get Quote

Executive Summary: The Double-Edged Scaffold
The 1,7-naphthyridine scaffold is a "privileged structure" in modern medicinal chemistry, widely

utilized as a bioisostere for quinoline and isoquinoline in kinase inhibitors (e.g., p38 MAP

kinase, PIP4K2A) and antimicrobial agents (DNA gyrase inhibitors). Its ability to form critical

hydrogen bonds via the N1 and N7 atoms makes it potent; however, these same

physicochemical properties introduce specific toxicity liabilities.

This guide moves beyond generic safety advice to address the specific toxicological risks

associated with this heterocyclic core—specifically hERG channel blockade, genotoxicity, and

metabolic bioactivation—and provides actionable protocols for safe handling and risk

assessment.

Hazard Identification & GHS Classification
While specific Safety Data Sheets (SDS) vary by derivative, the core 1,7-naphthyridine scaffold

and its common functionalized analogs share a hazard profile driven by their basicity and

lipophilicity.
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Representative GHS Classification
Based on aggregated data for 1,7-naphthyridine and low-molecular-weight derivatives.

Hazard Class Category Hazard Statement Signal Word

Acute Toxicity (Oral) Cat 4
H302: Harmful if

swallowed.
Warning

Skin Irritation Cat 2
H315: Causes skin

irritation.
Warning

Eye Irritation Cat 2A
H319: Causes serious

eye irritation.
Warning

STOT - Single Exp. Cat 3
H335: May cause

respiratory irritation.
Warning

Aquatic Toxicity Cat 2

H411: Toxic to aquatic

life with long-lasting

effects.

Warning

Critical Note: Many 1,7-naphthyridine derivatives are designed to bind DNA or inhibit kinases.

Therefore, they should be treated as Suspected Carcinogens (Carc. 2) or Reproductive Toxins

(Repr. 2) until specific Ames and in vivo data prove otherwise.

Toxicological Mechanisms: The "Why" Behind the
Hazard
Understanding the mechanism of toxicity is essential for designing safer analogs and handling

these compounds correctly.

Cardiotoxicity: The hERG Liability
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The 1,7-naphthyridine core is a known pharmacophore for hERG potassium channel inhibition,

which can lead to QT interval prolongation and fatal arrhythmias (Torsades de Pointes).

Mechanism: The basic nitrogen at position 7 (N7) often becomes protonated at physiological

pH. This positive charge can interact with the aromatic residues (Tyr652 and Phe656) inside

the hERG channel pore via cation-

interactions.

SAR Insight: Lipophilic substituents on the ring system increase hERG affinity. Reducing

lipophilicity (lowering cLogP) or reducing the basicity of the N7 nitrogen is a common

medicinal chemistry strategy to mitigate this risk [1].

Genotoxicity & DNA Intercalation
Mechanism: The planar, bicyclic aromatic structure allows for potential intercalation between

DNA base pairs, causing frameshift mutations.

Enzymatic Target: Some derivatives act as bacterial Type II topoisomerase inhibitors (NBTI).

[1][2] While this is the desired mechanism for antibiotics, high structural similarity to

mammalian topoisomerase inhibitors can lead to mammalian genotoxicity [2].

Metabolic Bioactivation
Pathway: The electron-deficient ring system is susceptible to oxidative metabolism by

Cytochrome P450 enzymes (CYP3A4, CYP2D6).

Reactive Intermediates:

N-Oxidation: Formation of N-oxides at N1 or N7.

Epoxidation: Oxidation across the C5-C6 or C3-C4 bond can form unstable epoxide

intermediates, which may covalently bind to proteins (haptenization), leading to

idiosyncratic toxicity or immune responses [3].

Visualization: Toxicity Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.researchgate.net/publication/362624705_Diminishing_hERG_inhibitory_activity_of_aminopiperidine-naphthyridine_linked_NBTI_antibacterials_by_structural_and_physicochemical_optimizations
https://pubmed.ncbi.nlm.nih.gov/35970069/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7950191?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the divergent pathways of pharmacological efficacy versus

toxicity for this scaffold.
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Caption: Mechanistic correlation between the physicochemical properties of the 1,7-

naphthyridine scaffold and its primary toxicological liabilities.

Safety Data Sheet (SDS) Deep Dive
When reviewing or authoring an SDS for a novel 1,7-naphthyridine derivative, pay special

attention to these sections.

Section 7: Handling and Storage
Hygroscopicity: Many naphthyridine salts (e.g., hydrochloride) are hygroscopic. Moisture

absorption can alter stoichiometry and lead to hydrolysis.

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

Light Sensitivity: Protect from light. The conjugated system can undergo photodegradation.

Section 8: Exposure Controls / Personal Protection
Engineering Controls: Use a Class II Biological Safety Cabinet (BSC) or a chemical fume

hood with HEPA filtration if handling powder.
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Respiratory Protection: If N95/P100 respirators are insufficient due to the compound's

potency (e.g., < 10 µM potency), use a Powered Air Purifying Respirator (PAPR).

Glove Permeability: Nitrile gloves are generally effective, but double-gloving is mandatory for

concentrated solutions (DMSO stocks).

Section 11: Toxicological Information (Required Data
Set)
For a complete profile, the following assays must be documented:

Ames Test: (Salmonella typhimurium strains TA98, TA100) +/- S9 activation.

hERG Patch Clamp: Automated or manual patch clamp IC50.

Microsomal Stability: Intrinsic clearance (CLint) in human/mouse liver microsomes.

Experimental Protocols for Safety Profiling
Self-validating workflows for assessing the safety of your specific derivative.

Protocol A: In Vitro hERG Inhibition Assay (Automated
Patch Clamp)
Purpose: To quantify cardiac risk early in the lead optimization phase.

Cell Line Preparation: Use CHO (Chinese Hamster Ovary) or HEK293 cells stably

expressing the hERG potassium channel.

Solution Setup:

Extracellular Solution: HEPES-buffered Tyrode’s solution (pH 7.4).

Intracellular Solution: KCl-based pipette solution (pH 7.2).

Dosing: Prepare 1,7-naphthyridine derivative in DMSO. Final DMSO concentration must be <

0.1% to avoid vehicle effects. Test at concentrations: 0.1, 1, 10, and 30 µM.
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Voltage Protocol:

Hold at -80 mV.

Depolarize to +40 mV for 2 seconds (activates channels).

Repolarize to -50 mV for 2 seconds (elicits tail current).

Data Analysis: Measure the peak tail current amplitude. Calculate % inhibition relative to

vehicle control.

Validation Criteria: Positive control (E-4031, IC50 ~10-50 nM) must show >80% block.

Threshold: An IC50 < 10 µM flags the compound for structural modification (e.g., reducing

N7 basicity) [1].

Protocol B: Reactive Metabolite Trapping (Glutathione
Assay)
Purpose: To detect bioactivation potential (epoxide/quinone-imine formation).

Incubation: Incubate test compound (10 µM) with Human Liver Microsomes (1 mg/mL) and

NADPH (1 mM) in phosphate buffer (pH 7.4).

Trapping Agent: Add Glutathione (GSH) at 5 mM.

Time Course: Incubate for 60 minutes at 37°C.

Termination: Quench with ice-cold acetonitrile. Centrifuge to remove protein.

Analysis: Analyze supernatant via LC-MS/MS.

Search: Look for [M + GSH + O - 2H] or [M + GSH] adducts.

Interpretation: The presence of GSH adducts indicates the formation of reactive

electrophiles, necessitating a redesign of the scaffold (e.g., blocking metabolic soft spots

with Fluorine).
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Handling & Emergency Workflow
The following decision tree outlines the immediate response to a spill or exposure event

involving 1,7-naphthyridine solids or solutions.

Spill / Exposure Event

Identify Material State

Solid / Powder Liquid / Solution (DMSO)

1. Evacuate Area
2. Don N95 + Double Gloves

3. Cover with Wet Paper Towel
(Prevent Dust)

1. Absorb with Vermiculite
2. Do NOT use water initially

(Spreads organic solvent)

Decontamination:
Clean surface with 10% Bleach

followed by 70% Ethanol

Dispose as Hazardous
Chemical Waste (Incineration)

Click to download full resolution via product page

Caption: Emergency response workflow for 1,7-naphthyridine spills, prioritizing containment of

dust and organic solvents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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